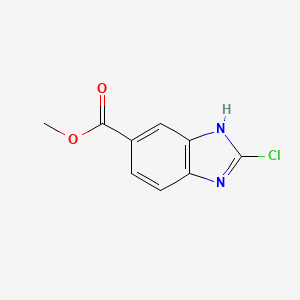

Methyl 2-chloro-1H-benzimidazole-5-carboxylate

Übersicht

Beschreibung

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 2-position and a methyl ester group at the 5-position.

Wirkmechanismus

Target of Action

Methyl 2-chloro-1H-benzimidazole-5-carboxylate, a derivative of benzimidazole, has been found to exhibit diverse biological activities. The primary targets of this compound are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. The anticancer activity of benzimidazoles is often correlated with the substitution pattern around the nucleus . The compound exerts pronounced antiproliferative activity on tumor cell lines .

Biochemical Pathways

Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The result of the compound’s action is often a reduction in the proliferation of cancer cells . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-chloro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.

Major Products Formed:

- Substituted benzimidazoles

- Oxidized or reduced benzimidazole derivatives

- Carboxylic acids from ester hydrolysis

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-1H-benzimidazole-5-carboxylate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-chloro-1H-benzimidazole-6-carboxylate

- Methyl 2-chloro-1H-benzimidazole-4-carboxylate

- Methyl 2-chloro-1H-benzimidazole-7-carboxylate

Comparison: Methyl 2-chloro-1H-benzimidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . Compared to other similar compounds, it may exhibit different binding affinities to molecular targets, leading to variations in its efficacy and potency in various applications .

Biologische Aktivität

Methyl 2-chloro-1H-benzimidazole-5-carboxylate (MCBC) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of MCBC, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Target Interactions

MCBC primarily targets cancer cells, exhibiting significant anticancer properties. The mechanism of action involves interactions with multiple biochemical pathways, often linked to the inhibition of cell proliferation. Benzimidazole derivatives, including MCBC, are known to act as inhibitors of topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cancer cell growth and survival .

Biochemical Pathways

The interactions of MCBC with cellular targets involve various mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, leading to structural alterations that prevent replication.

- Enzyme Inhibition : MCBC has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .

- Epigenetic Modulation : Some studies suggest that benzimidazole derivatives may also function as epigenetic regulators, influencing gene expression related to cell cycle and apoptosis .

Anticancer Activity

Research has demonstrated that MCBC exhibits potent antiproliferative effects against various cancer cell lines. For instance:

- MDA-MB-231 Cell Line : MCBC showed significant inhibition with an IC50 value indicating effective concentrations required to reduce cell viability .

- Mechanistic Studies : Studies indicate that the anticancer activity is correlated with the substitution pattern around the benzimidazole nucleus, which influences its lipophilicity and ability to penetrate lipid membranes .

Antimicrobial Properties

In addition to its anticancer activity, MCBC has been evaluated for its antimicrobial properties:

- Antibacterial Activity : It has shown moderate activity against Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported in studies assessing similar benzimidazole derivatives .

- Antifungal Activity : MCBC also demonstrated antifungal activity against strains like Candida albicans, suggesting a broad spectrum of action that could be beneficial in treating infections in immunocompromised patients .

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of MCBC and related compounds:

Eigenschaften

IUPAC Name |

methyl 2-chloro-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTUYGJVCPXGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.